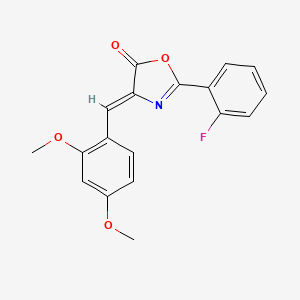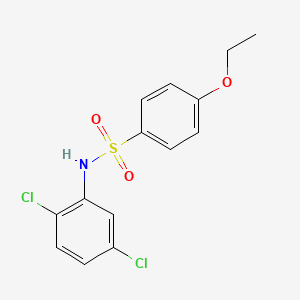
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to selectively kill cancer cells with defects in DNA repair pathways. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells with defects in DNA repair pathways, PARP inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has been shown to selectively kill cancer cells with defects in DNA repair pathways, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on PARP-mediated DNA repair pathways. N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide as a research tool is its potency and selectivity for PARP inhibition. N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib, and has a longer half-life in the body. However, one limitation of N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the development of N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide and other PARP inhibitors. One area of research is the identification of biomarkers that can predict response to PARP inhibition. Another area of research is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Finally, the development of more potent and selective PARP inhibitors is an ongoing area of research.
Métodos De Síntesis
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide can be synthesized through a multistep process involving the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with 2-nitrobenzoyl chloride, followed by reduction and amidation. The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has shown potent activity against several types of cancer, including breast, ovarian, and prostate cancer. N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.
Propiedades
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-8-10(14)6-7-12(15-8)16-13(18)9-4-2-3-5-11(9)17(19)20/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVOHIOXSMAJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methylphenyl)thio]-N-1-naphthylacetamide](/img/structure/B5754568.png)



![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)

![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)
![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)